N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine

PI3Kδ inhibition Kinase selectivity Immuno-oncology

N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine (CAS 2199473-85-1) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold frequently exploited in kinase inhibitor drug discovery. The compound features a 5-methylpyrazolo[1,5-a]pyrimidine core linked via an ether bridge to a trans-4-(dimethylamino)cyclohexanol moiety, resulting in a molecular formula of C₁₅H₂₂N₄O and a molecular weight of 274.36 g/mol.

Molecular Formula C15H22N4O
Molecular Weight 274.368
CAS No. 2199473-85-1
Cat. No. B2780882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine
CAS2199473-85-1
Molecular FormulaC15H22N4O
Molecular Weight274.368
Structural Identifiers
SMILESCC1=NC2=CC=NN2C(=C1)OC3CCC(CC3)N(C)C
InChIInChI=1S/C15H22N4O/c1-11-10-15(19-14(17-11)8-9-16-19)20-13-6-4-12(5-7-13)18(2)3/h8-10,12-13H,4-7H2,1-3H3
InChIKeyDTQWNMZHCWQHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine (CAS 2199473-85-1): Procurement-Relevant Chemoinformatic Profile


N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine (CAS 2199473-85-1) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold frequently exploited in kinase inhibitor drug discovery [1]. The compound features a 5-methylpyrazolo[1,5-a]pyrimidine core linked via an ether bridge to a trans-4-(dimethylamino)cyclohexanol moiety, resulting in a molecular formula of C₁₅H₂₂N₄O and a molecular weight of 274.36 g/mol [2]. Its computed physicochemical properties include an XLogP3 of 2.4, zero hydrogen bond donors, and four hydrogen bond acceptors, indicating moderate lipophilicity and limited hydrogen-bonding capacity [2]. This compound is commercially available as a research chemical from multiple vendors, but published peer-reviewed biological characterization or patent exemplification with quantitative comparator data remains absent from the accessible scientific literature.

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine Analogs for CAS 2199473-85-1 Is Scientifically Unjustified


The pyrazolo[1,5-a]pyrimidine scaffold is a well-known ‘privileged structure’ in kinase drug discovery, yet minor structural modifications at the 7-position ether linkage and the nature of the amine substituent on the cyclohexane ring profoundly alter target selectivity, cellular potency, and pharmacokinetic profile [1]. In the related PI3Kδ inhibitor series, replacing the benzimidazole-containing side chain at the 7-position with alternative aryl or heteroaryl amines shifted isoform selectivity by over three orders of magnitude and changed oral bioavailability parameters [1]. The presence of the dimethylamino group on the cyclohexane ring of CAS 2199473-85-1 is expected to modulate basicity, solubility, and blood–brain barrier permeability compared to analogs bearing primary amines, amides, or sulfonamides at the same position [2]. Consequently, assuming functional equivalence between CAS 2199473-85-1 and other pyrazolo[1,5-a]pyrimidine derivatives—even those with high Tanimoto similarity—without direct comparative data is scientifically indefensible.

Quantitative Head-to-Head Evidence for CAS 2199473-85-1 Versus Comparator Compounds


PI3Kδ Enzymatic Inhibition: IC₅₀ Comparison of CAS 2199473-85-1 Versus Lead Compound CPL302415

In the absence of direct peer-reviewed data for CAS 2199473-85-1, class-level inference is drawn from the most extensively characterized pyrazolo[1,5-a]pyrimidine PI3Kδ inhibitor CPL302415, which shares an identical 5-methylpyrazolo[1,5-a]pyrimidine core and an ether-linked substituent at the 7-position [1]. CPL302415 exhibits a PI3Kδ IC₅₀ of 18 nM in a recombinant enzyme assay, with selectivity ratios of PI3Kα/δ = 79, PI3Kβ/δ = 1415, and PI3Kγ/δ = 939 [1]. However, CPL302415 contains a benzimidazole-substituted aryl ether rather than the dimethylaminocyclohexyl ether present in CAS 2199473-85-1. The differing electronic and steric properties of the amine substituents preclude direct extrapolation of potency or selectivity values, underscoring the need for compound-specific biochemical profiling before any procurement decision based on target engagement.

PI3Kδ inhibition Kinase selectivity Immuno-oncology

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Intramolecular Scaffold Comparison with a 4-Aminocyclohexyloxy Analog

A closely related pyrazolo[1,5-a]pyrimidine derivative, 4-({5-[(4-aminocyclohexyl)oxy]-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl}amino)-N,N-dimethylbenzene-1-sulfonamide (BDBM11435), which bears a primary amine on the cyclohexyl ring instead of the dimethylamino group found in CAS 2199473-85-1, has a reported CDK2/cyclin A IC₅₀ of 17 nM in an in vitro kinase assay using histone H1 substrate and 100 μM ATP at pH 7.5 [1]. The same compound showed vastly reduced activity against glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 28,000 nM, demonstrating that even within the same chemical series, kinase selectivity is exquisitely sensitive to the amine substitution pattern [1]. Methylation of the amine, as in CAS 2199473-85-1, would be expected to alter both the hydrogen-bonding capacity and the pKa of the cyclohexyl substituent, potentially shifting the kinase selectivity profile.

CDK2 inhibition Cell cycle Cancer therapeutics

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Profile Versus Common Kinase Inhibitor Fragments

Computed properties for CAS 2199473-85-1 include XLogP3 = 2.4, zero hydrogen bond donors, and four hydrogen bond acceptors, as deposited in PubChem [1]. By comparison, the PI3Kδ lead CPL302415 has a calculated logP of approximately 3.8 and contains two hydrogen bond donors [2]. The lower lipophilicity of CAS 2199473-85-1 may confer advantages in aqueous solubility and reduced metabolic clearance, but the complete absence of hydrogen bond donors eliminates a key structural feature associated with kinase hinge-region binding. For perspective, the FDA-approved kinase inhibitor ruxolitinib has XLogP3 = 2.3 with one hydrogen bond donor, whereas the structurally related baricitinib has XLogP3 = 1.6 and two donors [3]. These property differences illustrate that CAS 2199473-85-1 occupies a distinct region of drug-like chemical space that cannot be substituted by analogs with different hydrogen-bonding capacity without altering target engagement and pharmacokinetics.

Drug-likeness Lipophilicity ADME prediction

Patent Landscape: Absence of Exemplified Biological Data in Public-Domain Patent Documents

A systematic search of Google Patents, USPTO, and EPO databases using the SMILES string CC1=NC2=CC=NN2C(=C1)OC3CCC(CC3)N(C)C, the InChIKey DTQWNMZHCWQHFZ-UHFFFAOYSA-N, and the CAS number 2199473-85-1 returned no patent documents explicitly exemplifying this compound with associated biological data [1]. In contrast, the structurally related PI3Kδ inhibitor CPL302415 is the subject of multiple patent filings (e.g., Celon Pharma S.A. portfolio) and a dedicated process chemistry publication [2]. This absence suggests that CAS 2199473-85-1 has not been prioritized as a lead candidate by any industrial or academic group with patent disclosure obligations, which may reflect either unpublished negative data, limited biological activity, or its role as a synthetic intermediate rather than a biologically optimized end product. For procurement decisions involving IP-sensitive projects, this lacuna reduces confidence in the compound's freedom-to-operate or therapeutic potential relative to well-characterized analogs.

Patent intelligence Freedom-to-operate Prior art

Scientifically Justified Application Scenarios for CAS 2199473-85-1 Based on Available Evidence


Scaffold-Hopping and Structure–Activity Relationship (SAR) Library Expansion

CAS 2199473-85-1 can serve as a dimethylamino-substituted variant within pyrazolo[1,5-a]pyrimidine SAR libraries aimed at exploring the effect of tertiary amine incorporation on kinase selectivity and cellular permeability. As demonstrated by the 1,600-fold selectivity difference between CDK2 and GSK-3β observed for a primary-amine analog (BDBM11435), even minor amine modifications can produce dramatic selectivity shifts [1]. Incorporating this compound into a kinase panel screen alongside the primary amine analog would directly quantify the selectivity impact of N,N-dimethylation.

Physicochemical and ADME Probe for Amine Basicity Effects

With an XLogP3 of 2.4 and no hydrogen bond donors, this compound offers a distinct physicochemical profile compared to analogs bearing primary amines or amides [1]. It is suitable as a probe molecule in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies to isolate the contribution of amine basicity (predicted pKa ≈ 9.8 for the dimethylamino group) to permeability and intrinsic clearance, independent of other scaffold changes [2].

Synthetic Intermediate for Diversified Pyrazolo[1,5-a]pyrimidine Libraries

The 7-position ether linkage with a trans-4-(dimethylamino)cyclohexanol provides a chemically stable handle that can undergo further derivatization, such as N-oxide formation, quaternization, or demethylation, to generate analog series. The commercial availability of this compound (PubChem CID 126954731) supports its use as a starting material for parallel synthesis efforts [1]. The absence of patent encumbrance in public-domain documents may simplify material transfer for academic consortia.

Negative Control or Selectivity Counter-Screen in PI3Kδ and CDK Assays

Given the high potency of structurally related compounds against PI3Kδ (CPL302415: IC₅₀ = 18 nM) and CDK2 (BDBM11435: IC₅₀ = 17 nM), CAS 2199473-85-1 may exhibit significantly reduced potency due to the absence of hydrogen bond donors required for hinge-region binding [1][2]. It can be deployed as a negative control compound to validate assay window and confirm that observed inhibition in screening campaigns is driven by specific target engagement rather than non-specific colloidal aggregation or assay interference.

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